Lithium(1+) ion 3-methylpyridine-2-sulfinate
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Overview
Description
Lithium(1+) ion 3-methylpyridine-2-sulfinate is a chemical compound with the molecular formula C6H6LiNO2S It is a lithium salt of 3-methylpyridine-2-sulfinic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+) ion 3-methylpyridine-2-sulfinate typically involves the reaction of 3-methylpyridine-2-sulfinic acid with a lithium base, such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature and pH conditions to ensure the complete formation of the lithium salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar methods as in the laboratory. The process would be optimized for efficiency, yield, and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) ion 3-methylpyridine-2-sulfinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonates.
Reduction: It can be reduced to form sulfides.
Substitution: The sulfinic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 3-methylpyridine-2-sulfonate, while reduction could produce 3-methylpyridine-2-sulfide.
Scientific Research Applications
Lithium(1+) ion 3-methylpyridine-2-sulfinate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: The compound can be used in studies involving lithium’s biological effects, particularly in the context of its interaction with biological molecules.
Medicine: Research into lithium compounds often focuses on their potential therapeutic effects, such as in the treatment of bipolar disorder.
Industry: It may be used in the production of specialty chemicals and materials, including those used in lithium-ion batteries.
Mechanism of Action
The mechanism of action of Lithium(1+) ion 3-methylpyridine-2-sulfinate involves its interaction with various molecular targets. Lithium ions can affect several cellular pathways, including:
Inhibition of inositol monophosphatase: This leads to a decrease in inositol triphosphate and diacylglycerol, which are important for signal transduction.
Modulation of glycogen synthase kinase-3: Lithium inhibits this enzyme, which plays a role in various cellular processes, including cell division and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- Lithium(1+) ion 4-methylpyridine-2-sulfinate
- Lithium(1+) ion 5-methylpyridine-2-sulfinate
- Lithium(1+) ion 6-methylpyridine-2-sulfinate
Uniqueness
Lithium(1+) ion 3-methylpyridine-2-sulfinate is unique due to the position of the methyl group on the pyridine ring, which can influence its chemical reactivity and interaction with other molecules. This positional isomerism can result in different physical and chemical properties compared to its analogs.
Properties
IUPAC Name |
lithium;3-methylpyridine-2-sulfinate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S.Li/c1-5-3-2-4-7-6(5)10(8)9;/h2-4H,1H3,(H,8,9);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XACACSYWCXLBJU-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1=C(N=CC=C1)S(=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6LiNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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